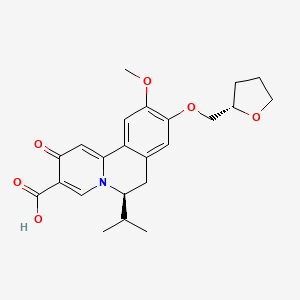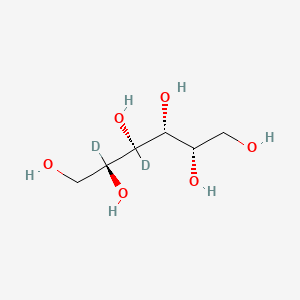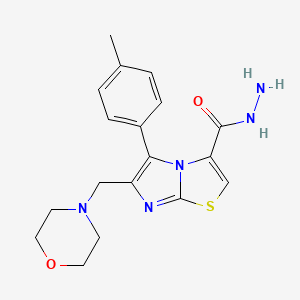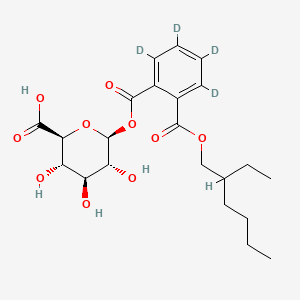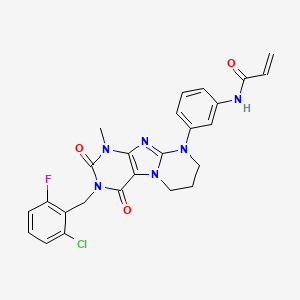
KRAS G12C inhibitor 30
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS G12C inhibitor 30 is a compound designed to target the KRAS G12C mutation, a common mutation in the KRAS gene found in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer . This mutation results in the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to uncontrolled cell growth and cancer progression . KRAS G12C inhibitors, such as this compound, specifically bind to the mutant cysteine residue, thereby inhibiting the oncogenic activity of KRAS .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12C inhibitor 30 involves multiple steps, including the formation of key intermediates and the final coupling reactions . The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product . This process includes optimizing reaction conditions, purification methods, and quality control measures to ensure the final product meets regulatory standards .
化学反应分析
Types of Reactions: KRAS G12C inhibitor 30 undergoes various chemical reactions, including covalent binding to the thiol group of the cysteine residue in the KRAS G12C mutant . This covalent modification traps KRAS in an inactive GDP-bound state, preventing its oncogenic activity .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents, catalysts, and protective groups to ensure selective reactions . Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to achieve optimal results .
Major Products Formed: The major product formed from the reaction of this compound with the KRAS G12C mutant is the covalently modified KRAS protein, which is rendered inactive and unable to promote cancer cell growth .
科学研究应用
KRAS G12C inhibitor 30 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying covalent inhibitors and their interactions with target proteins . In biology, it is used to investigate the role of KRAS mutations in cancer progression and to develop new therapeutic strategies . In medicine, this compound is being evaluated in clinical trials for its efficacy in treating cancers harboring the KRAS G12C mutation .
作用机制
KRAS G12C inhibitor 30 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS G12C mutant . This binding traps KRAS in an inactive GDP-bound state, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-MAPK and PI3K-AKT-mTOR pathways . By inhibiting these pathways, this compound effectively blocks the oncogenic activity of KRAS and reduces cancer cell proliferation .
相似化合物的比较
Compared to these inhibitors, KRAS G12C inhibitor 30 may have unique structural features or binding properties that enhance its efficacy or selectivity . For example, it may exhibit improved binding affinity to the KRAS G12C mutant or better pharmacokinetic properties . Similar compounds in this class include divarasib and other investigational KRAS G12C inhibitors currently in clinical trials .
属性
分子式 |
C25H22ClFN6O3 |
|---|---|
分子量 |
508.9 g/mol |
IUPAC 名称 |
N-[3-[3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H22ClFN6O3/c1-3-20(34)28-15-7-4-8-16(13-15)31-11-6-12-32-21-22(29-24(31)32)30(2)25(36)33(23(21)35)14-17-18(26)9-5-10-19(17)27/h3-5,7-10,13H,1,6,11-12,14H2,2H3,(H,28,34) |
InChI 键 |
FYTIAUJXQNHTOR-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)C5=CC=CC(=C5)NC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


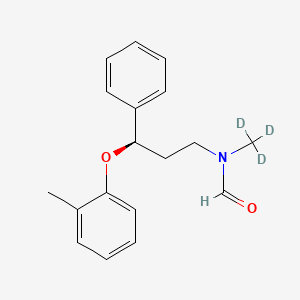
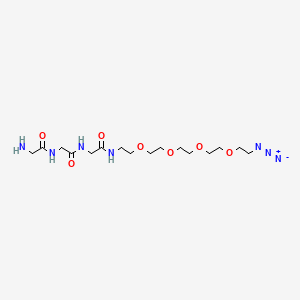
![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)
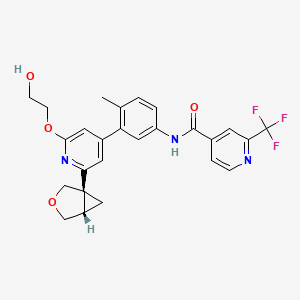


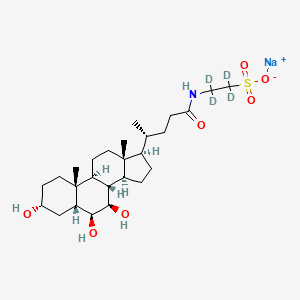
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
